3-(Benzyloxy)-2-methoxypyridine
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Description
“3-(Benzyloxy)Pyridin-2-Amine” is a small molecule . It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)Pyridin-2-Amine” consists of a pyridine ring with an amino group at the 2-position and a benzyloxy group at the 3-position . The average weight of this molecule is 200.2365 .Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .
Mode of Action
It’s known that the 2-aminopyridine core allows a 3-benzyloxy group to reach into the same pocket as the 2,6-dichlorophenyl group of a similar compound via a more direct vector . This suggests that 3-(Benzyloxy)-2-methoxypyridine may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect pathways related to the metabolism of amino sugars .
Result of Action
Based on the targets it potentially interacts with, it could influence processes related to inflammation and cell signaling .
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQYOQSCPJSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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